Pentane, 1,5-dichloro-3-methyl-

Overview

Description

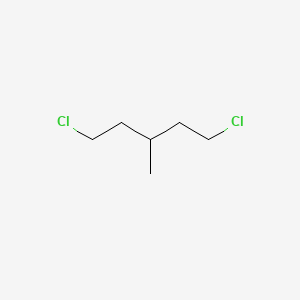

Pentane, 1,5-dichloro-3-methyl- (CAS: 56702-89-7) is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.065 g/mol. Structurally, it features chlorine atoms at the terminal carbons (positions 1 and 5) and a methyl group at position 3 (). This compound is a branched derivative of 1,5-dichloropentane (CAS: 628-76-2), which has a linear structure (). The addition of the methyl group alters its steric and electronic properties, influencing its reactivity and physical characteristics. Limited experimental data are available for this compound, but its synthesis and applications are inferred from analogous chlorinated alkanes.

Preparation Methods

Preparation Methods of Pentane, 1,5-dichloro-3-methyl-

Alternative Halogenation of Pentane Derivatives

Another synthetic approach involves direct halogenation of pentane or methyl-substituted pentane derivatives to introduce chlorine atoms at specific positions. This method relies on controlled radical or electrophilic halogenation reactions, often using chlorine gas or other chlorinating agents under UV light or thermal initiation.

While specific protocols for Pentane, 1,5-dichloro-3-methyl- are less documented in open literature, general halogenation principles apply:

- Starting materials: Pentane or 3-methylpentane.

- Reagents: Chlorine gas or N-chlorosuccinimide (NCS).

- Conditions: UV light or heat to initiate radical chlorination.

- Selectivity: Position-selective chlorination is challenging; thus, mixtures of isomers may form, requiring chromatographic or distillation separation.

This method is less preferred for precise synthesis due to regioselectivity issues but remains a possible route for laboratory-scale preparation.

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Pentane, 1,5-dichloro-3-methyl- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

Substitution: Formation of alcohols, ethers, or amines depending on the nucleophile used.

Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.

Reduction: Formation of alkanes or alkenes.

Scientific Research Applications

Synthetic Chemistry

Pentane, 1,5-dichloro-3-methyl- serves as a valuable intermediate in the synthesis of other chemical compounds. Its chlorinated nature allows for diverse reactions, including nucleophilic substitutions and electrophilic additions.

Synthesis of Related Compounds

One notable application is its use in synthesizing 4,4-dimethylheptamethylenediamine, an important precursor for high-performance polymers and resins. The synthesis involves the reaction of ethylene with 2,2-dichloropropane in the presence of anhydrous aluminum chloride as a catalyst, yielding 3,3-dimethyl-1,5-dichloropentane as an intermediate product .

Biological Interactions

Research into the biological effects of pentane, 1,5-dichloro-3-methyl- is ongoing. Studies have indicated that chlorinated hydrocarbons can interact with biological systems, potentially affecting toxicity and ecological impacts. Investigations into its reactivity with nucleophiles and electrophiles are crucial for understanding its behavior in synthetic chemistry and environmental contexts .

Environmental Studies

Given its chlorinated structure, pentane, 1,5-dichloro-3-methyl- may be studied for its environmental persistence and potential toxicity to aquatic organisms. Understanding these interactions is essential for assessing the ecological risks associated with chlorinated compounds .

Case Study 1: Synthesis of High-performance Polymers

Research has demonstrated that derivatives of pentane, 1,5-dichloro-3-methyl- can be utilized in synthesizing advanced materials like polypyromellitimides. These materials are known for their thermal stability and mechanical strength, making them suitable for aerospace applications.

Case Study 2: Toxicological Assessments

Studies have assessed the toxicity of various chlorinated hydrocarbons in aquatic environments. While specific data on pentane, 1,5-dichloro-3-methyl-'s toxicity is limited, its structural similarities to other chlorinated compounds warrant further investigation into its ecological effects.

Mechanism of Action

The mechanism of action of Pentane, 1,5-dichloro-3-methyl- involves its interaction with various molecular targets. The chlorine atoms and the methyl group influence the compound’s reactivity and its ability to participate in chemical reactions. The pathways involved include nucleophilic substitution, where the chlorine atoms are replaced by other functional groups, and oxidation-reduction reactions that modify the compound’s structure and properties.

Comparison with Similar Compounds

Chlorinated alkanes exhibit diverse structural and functional properties. Below is a systematic comparison of 1,5-dichloro-3-methylpentane with structurally related compounds:

Structural Comparison

| Compound Name | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| 1,5-Dichloro-3-methylpentane | C₆H₁₂Cl₂ | 56702-89-7 | 155.065 | Branched; Cl at C1/C5, CH₃ at C3 |

| 1,5-Dichloropentane | C₅H₁₀Cl₂ | 628-76-2 | 141.039 | Linear; Cl at C1/C5 |

| 3-Chloro-3-methylpentane | C₆H₁₃Cl | N/A | 120.620 | Branched; Cl and CH₃ at C3 |

| 3-Chloro-2,3-dimethylpentane | C₇H₁₅Cl | 595-38-0 | 134.647 | Branched; Cl at C3, two CH₃ groups at C2/C3 |

Key Observations :

- 3-Chloro-3-methylpentane (C₆H₁₃Cl) lacks a second chlorine atom but shares a similar branched structure, leading to distinct thermodynamic properties ().

- 3-Chloro-2,3-dimethylpentane (C₇H₁₅Cl) has additional methyl groups adjacent to the chlorine, further altering polarity and boiling point (133.2°C) ().

Physical and Chemical Properties

Boiling Points and Density

| Compound | Boiling Point (°C) | Density (g/cm³) | Notes |

|---|---|---|---|

| 1,5-Dichloro-3-methylpentane | N/A | N/A | Data not experimentally reported |

| 1,5-Dichloropentane | N/A | N/A | Predicted higher than pentane (~285°C) |

| 3-Chloro-3-methylpentane | N/A | N/A | ΔrH° = -67.2 kJ/mol (hydrochlorination) |

| 3-Chloro-2,3-dimethylpentane | 133.2 | 0.863 | Measured experimentally |

Key Observations :

- Chlorination generally increases boiling points compared to parent alkanes (e.g., pentane boils at ~36°C) due to stronger dipole interactions ().

- The enthalpy of hydrochlorination (ΔrH°) for 3-chloro-3-methylpentane is -67.2 kJ/mol, indicating exothermic reactivity ().

Solubility and Extraction Behavior

Chlorinated alkanes exhibit varying solubility in organic solvents:

Biological Activity

Pentane, 1,5-dichloro-3-methyl- (CAS Number: 56702-89-7) is a chlorinated hydrocarbon that has garnered attention for its potential biological activities. This article reviews the compound's antimicrobial properties, toxicity profiles, and relevant case studies, providing a comprehensive overview of its biological activity.

- Molecular Formula : C₆H₁₂Cl₂

- Molecular Weight : 155.065 g/mol

- Density : Not available

- Boiling Point : Not available

- LogP : 2.88030

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chlorinated compounds, including Pentane, 1,5-dichloro-3-methyl-. A study on pentane-1,5-diol, a related compound, demonstrated significant antimicrobial activity against various bacterial strains. The minimal inhibitory concentrations (MICs) ranged from 2.5% to 15% (vol/vol) against both antibiotic-susceptible and multi-resistant aerobic bacteria . Although specific data on Pentane, 1,5-dichloro-3-methyl-'s direct antimicrobial activity is limited, its structural similarities suggest potential efficacy.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (vol/vol) | Target Bacteria | Reference |

|---|---|---|---|

| Pentane-1,5-diol | 2.5 - 15 | Gram-positive & Gram-negative | |

| Other Chlorinated Compounds | Variable | Multi-resistant strains |

Toxicity Profile

The toxicity of Pentane, 1,5-dichloro-3-methyl- has not been extensively documented in the literature. However, related compounds often exhibit low oral toxicity and are generally non-irritating to skin . This indicates a potential for safe topical applications in antimicrobial therapies.

Case Studies and Research Findings

A notable study focused on the structure–activity relationship (SAR) of chlorinated compounds indicated that modifications in the chlorination pattern could enhance antimicrobial efficacy . For instance, compounds with multiple chlorine substitutions showed improved activity against resistant strains of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.

In another investigation into natural products as platforms to overcome antibiotic resistance, researchers found that chlorinated derivatives displayed promising antibacterial activity in vitro but faced challenges in bioavailability and solubility when tested in vivo . This highlights the need for further exploration into the pharmacokinetics of Pentane, 1,5-dichloro-3-methyl-.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1,5-dichloro-3-methylpentane with high purity?

Methodological Answer: The synthesis typically involves hydrochlorination or chlorination of precursor alkanes. For example, hydrochlorination of 3-methylpentene derivatives using HCl in methylene chloride solvent has been reported to yield halogenated products . Post-synthesis purification is critical: fractional distillation (boiling point ~336–339 K ) and column chromatography (using non-polar stationary phases like squalane) are recommended for isolating the target compound. Analytical techniques such as gas chromatography (GC) with retention index validation ensure purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing 1,5-dichloro-3-methylpentane?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identify C-Cl stretches (550–750 cm⁻¹) and C-H bending modes (1300–1450 cm⁻¹). Reference spectra from NIST/COBLENTZ databases confirm structural assignments .

- Mass Spectrometry (EI) : Monitor molecular ion peaks at m/z 141 (M⁺) and fragment patterns (e.g., loss of Cl groups at m/z 106 and 71) .

- Nuclear Magnetic Resonance (NMR) : Use -NMR to distinguish methyl (δ ~20–25 ppm) and dichlorinated carbons (δ ~40–50 ppm) .

Q. What thermodynamic properties are critical for experimental design involving this compound?

Methodological Answer: Key properties include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermochemical data (e.g., boiling points)?

Methodological Answer: Discrepancies often arise from measurement techniques (e.g., static vs. dynamic boiling point methods). To reconcile

- Compare methodologies: For example, NIST’s averaged Tboil (336.4 K ± 0.4 K) aggregates 53 independent studies, minimizing instrument-specific biases .

- Validate using computational models (e.g., group contribution methods for predicting ΔvapH° ).

- Cross-reference with homologous compounds (e.g., 2-methylpentane-d14’s isotopic effects ).

Q. What computational strategies are suitable for studying reaction mechanisms involving 1,5-dichloro-3-methylpentane?

Methodological Answer:

- Density Functional Theory (DFT) : Model hydrochlorination pathways (e.g., enthalpy of reaction ΔrH° = -58.9 ± 2.0 kJ/mol ).

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., methylene chloride’s role in stabilizing intermediates ).

- Retention Index Modeling : Predict GC elution behavior using structure-property relationships (e.g., squalane-based indices ).

Q. How should experimental designs be structured to analyze degradation by-products under varying conditions?

Methodological Answer: Adopt a split-plot design :

- Factors : Temperature (subplot), light exposure (sub-subplot), and pH (main plot).

- Analytical Workflow :

- Accelerated degradation studies (40–80°C).

- GC-MS profiling of by-products (e.g., chloroalkenes or oxidation products).

- Statistical analysis (ANOVA) to identify significant degradation pathways.

Q. What advanced chromatographic methods improve separation efficiency for halogenated pentane derivatives?

Methodological Answer:

- High-Precision GC : Use capillary columns (e.g., DB-5MS) with temperature programming (40°C to 300°C at 10°C/min) .

- Retention Index Calibration : Compare against standards (e.g., 2,2,4-trimethylpentane ).

- Two-Dimensional GC (GC×GC) : Enhance resolution of co-eluting isomers (e.g., 3-methyl vs. 2-methyl derivatives ).

Q. Data Contradiction Analysis

Q. Why do critical temperature (Tc) values vary across studies, and how can this be mitigated?

Methodological Answer: Variability in Tc (31.1 ± 0.6 bar vs. 36.4 bar ) stems from measurement techniques (e.g., static vs. flow methods). Mitigation strategies:

Properties

IUPAC Name |

1,5-dichloro-3-methylpentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Cl2/c1-6(2-4-7)3-5-8/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPYJYKCTJIIJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCl)CCCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Cl2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70205262 | |

| Record name | Pentane, 1,5-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56702-89-7 | |

| Record name | Pentane, 1,5-dichloro-3-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056702897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentane, 1,5-dichloro-3-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70205262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.